2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide
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Overview
Description
The compound “2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a fluorophenoxy group, which is a type of ether that also contains a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central benzoxazole ring. The presence of the fluorine atom could introduce some interesting electronic effects, due to its high electronegativity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its stability and could affect its solubility in different solvents .Mechanism of Action
Target of Action
Similar compounds have been found to interact with theD2 dopamine receptor . The D2 dopamine receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .
Mode of Action
Similar compounds have been found to bind to the d2 dopamine receptor . This binding can inhibit the activity of the receptor, leading to changes in neurotransmission .
Biochemical Pathways
Inhibition of the D2 receptor can affect these pathways, potentially leading to changes in mood, reward, and motor control .
Result of Action
Inhibition of the d2 dopamine receptor can lead to changes in neurotransmission, potentially affecting mood, reward, and motor control .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c18-12-5-7-13(8-6-12)22-10-9-19-17(21)11-15-14-3-1-2-4-16(14)23-20-15/h1-8H,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPRPSIWABZUPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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